molecular formula C10H19Cl2N3 B3088595 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride CAS No. 1185411-01-1

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride

Cat. No.: B3088595
CAS No.: 1185411-01-1
M. Wt: 252.18
InChI Key: UEFYHXVTASQIJV-UHFFFAOYSA-N
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Description

“2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride” is a chemical compound with the empirical formula C10H19Cl2N3 and a molecular weight of 252.18 . It is a solid substance . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a piperidine ring via an ethyl bridge . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has an empirical formula of C10H19Cl2N3 and a molecular weight of 252.18 .

Scientific Research Applications

Research Applications and Findings

Enzyme Inhibition and Diabetes Treatment

Research into dipeptidyl peptidase IV (DPP IV) inhibitors, a category crucial for treating type 2 diabetes mellitus (T2DM), reveals a variety of chemical groups, including piperidines, as potential antidiabetic drugs. These inhibitors aim to enhance insulin secretion by preventing the inactivation of incretin molecules. The intensive search for new DPP IV inhibitors underscores the significant role compounds like 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride could play in diabetes treatment research, reflecting ongoing efforts to find molecules with optimal efficacy and minimal long-term side effects (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Enzyme Modulation

The compound's potential in modulating Cytochrome P450 (CYP) enzymes highlights its relevance in predicting drug-drug interactions (DDIs). By selectively inhibiting specific CYP isoforms, compounds like this compound could be instrumental in enhancing the safety and efficacy of co-administered drugs, addressing a critical need in pharmacology for precise CYP phenotyping to mitigate DDIs (Khojasteh et al., 2011).

Catalysis in Organic Synthesis

In the field of organic synthesis, research has explored the use of piperidine derivatives in recyclable copper catalyst systems for C-N bond-forming reactions. These catalysts, essential for creating a wide range of organic compounds, underscore the potential of piperidine-based compounds in enhancing the sustainability and efficiency of synthetic processes. The focus on recyclable catalysts reflects a growing trend in chemistry towards greener, more environmentally friendly methodologies (Kantam et al., 2013).

Properties

IUPAC Name

2-(2-imidazol-1-ylethyl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13;;/h6,8-10,12H,1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFYHXVTASQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
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2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
Reactant of Route 6
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride

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